Product packaging for Ammonium gluconate(Cat. No.:CAS No. 19222-41-4)

Ammonium gluconate

Cat. No.: B096483
CAS No.: 19222-41-4
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Description

Overview of Ammonium (B1175870) Gluconate as a Chemical Entity

Ammonium gluconate is the ammonium salt of D-gluconic acid. It is a white crystalline solid that is soluble in water. smolecule.comnih.gov The compound is formed from the reaction of gluconic acid with ammonium hydroxide (B78521) or by the oxidation of glucose followed by a reaction with ammonia (B1221849). smolecule.comreucherafricakenyaltd.co.ke In aqueous solutions, it dissociates into ammonium ions (NH₄⁺) and gluconate ions (C₆H₁₁O₇⁻). smolecule.com

The chemical properties of this compound make it a versatile compound in research. It acts as a chelating agent, capable of sequestering metal ions, which enhances their solubility and bioavailability. smolecule.com This property is particularly useful in various industrial and biological applications. As a salt of a weak acid and a weak base, its solutions have a pH greater than 7.0 and can act as a buffer. noaa.gov

The synthesis of this compound can be achieved through several methods, including the direct reaction of gluconic acid with ammonia, biotechnological approaches using microbial fermentation to produce gluconic acid from glucose, and chemical or enzymatic oxidation of glucose to gluconic acid followed by ammoniation. smolecule.com One production method involves the neutralization of a 50% gluconic acid solution with liquid ammonia. google.com Another patented method describes its production from glucose and liquid ammonia via fermentation with Aspergillus niger. google.com

Table 1: Chemical Identification of this compound

Identifier Value Source(s)
IUPAC Name azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate nih.gov
CAS Number 19222-41-4, 10361-31-6 nih.gov
Molecular Formula C₆H₁₅NO₇ or C₆H₁₁O₇NH₄ google.com
Molecular Weight 213.19 g/mol chemicalbook.com

Historical Context of Gluconate Research and this compound

The study of gluconates is intrinsically linked to the discovery and production of gluconic acid. Gluconic acid was first discovered in 1870 by Hlasiwetz and Habermann through the chemical oxidation of glucose. srce.hrwikipedia.org A decade later, in 1880, Boutroux demonstrated that acetic acid bacteria could produce this sugar acid. srce.hrslideshare.net

A significant milestone in gluconate research was the discovery by Molliard in 1922 that the fungus Aspergillus niger could produce gluconic acid. srce.hrslideshare.net This discovery paved the way for the industrial-scale production of gluconic acid and its salts through fermentation processes. srce.hr The production of gluconic acid using deep-tank fermentation of Aspergillus niger in 1929 was a pioneering achievement in biotechnology. wikipedia.org

The development of efficient production methods for gluconic acid naturally led to the synthesis and investigation of its various salts, including this compound. The ability to produce large quantities of gluconic acid economically allowed for the exploration of the properties and applications of its derivatives. google.com The salts of gluconic acid, known as gluconates, occur widely in nature, as they arise from the oxidation of glucose. wikipedia.org

Significance of this compound in Contemporary Chemical and Biological Sciences

This compound has emerged as a compound of interest in modern chemical and biological research due to its unique properties and versatile applications.

In the realm of chemical sciences , its chelating ability is a key attribute. It is used as a catalyst in textile printing and as an industrial chelating agent to dissolve mineral deposits, particularly in alkaline solutions. nih.govwikipedia.org Patented applications include its use as a chelating agent for leather tanning and in metal plating. google.com

In the biological sciences , particularly in agriculture, this compound has shown considerable promise. Research has demonstrated its role as an effective fertilizer, providing both nitrogen and organic carbon to plants, which can enhance soil fertility. smolecule.comnih.gov Studies on maize seedlings under salt stress have shown that treatment with this compound can lead to lower sodium ion content, higher chlorophyll (B73375) content, and increased activity of antioxidant enzymes like catalase and peroxidase. nih.govgoogle.com This suggests that this compound can improve a plant's tolerance to abiotic stresses such as salinity. smolecule.comgoogle.com It has also been found to improve seed germination rates. smolecule.com

Furthermore, in the field of materials science, a mixture containing 3-hydroxypropyl this compound has been found to strengthen hair fibers, suggesting its potential application in hair care formulations. nih.gov This effect is thought to be related to the formation of strongly hydrogen-bonded salt bridges that may substitute for damaged disulfide bridges in the hair structure. nih.gov

Table 2: Research Findings on the Application of this compound

Research Area Finding Source(s)
Agriculture Improves maize seedling resistance to salt stress by reducing Na⁺ content and increasing antioxidant enzyme activity. nih.govgoogle.com
Agriculture Acts as a fertilizer by providing both nitrogen and organic carbon, improving soil fertility. smolecule.comnih.gov
Agriculture Enhances seed germination. smolecule.com
Industrial Chemistry Used as a chelating agent in various applications, including textile printing and metal plating. nih.govgoogle.com
Cosmetic Science A component in a mixture that has been shown to strengthen hair fibers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O7 B096483 Ammonium gluconate CAS No. 19222-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Synthetic Methodologies for Ammonium Gluconate

Direct Reaction Pathways for Ammonium (B1175870) Gluconate Synthesis

Direct synthesis methods involve the chemical reaction of gluconic acid with an ammonium source. These pathways are valued for their straightforward nature and controlled reaction conditions.

Neutralization of Gluconic Acid with Ammonium Hydroxide (B78521)

A primary method for synthesizing ammonium gluconate is through the neutralization of gluconic acid with ammonium hydroxide. reucherafricakenyaltd.co.ke This reaction forms the ammonium salt of D-gluconic acid. The process typically involves reacting a solution of gluconic acid, such as a 50% aqueous solution, with an ammonium solution. up.ac.za

pH Control and Optimization in Neutralization

Precise pH control is critical during the neutralization process to ensure the complete formation of this compound and to optimize the reaction yield. The pH of the reaction mixture is typically maintained in a neutral to slightly alkaline range. Different processes specify slightly different optimal pH values. For instance, some methods aim for a final pH of 8.0, while others maintain the pH between 5.5 and 6.5 to facilitate the formation of the salt. google.comgoogle.com Regulation of pH is a key factor in achieving high conversion rates of glucose to this compound, with yields reported to be stoichiometrically equivalent to 99% of the glucose utilized. google.com

Table 1: Reported pH Control Parameters for this compound Synthesis
pH RangeReagentsSource
5.5 - 6.5Glucose, Glucose Oxidase, Catalase, Ammonium Hydroxide google.com
8.0 (final pH)50% Gluconic Acid, Liquefied Ammonia (B1221849) google.com
Byproduct Avoidance in Direct Neutralization

The formation of byproducts can be minimized by maintaining strict control over reaction parameters and utilizing purification techniques. In processes that use enzymes to convert glucose to gluconic acid followed by neutralization, the absence of other salts in the initial reaction mixture ensures that the resulting this compound crystals are free from such impurities. google.com Subsequent purification steps, such as ultrafiltration, can be employed to separate the this compound from the enzyme catalysts. google.com These ultrafiltration membranes, with a molecular weight cut-off between 300 and 100,000, effectively separate the smaller this compound molecules from the larger enzyme molecules. google.com Any residual glucose that did not react can be separated during the crystallization phase, leading to a substantially pure preparation of this compound. google.com

Reaction of Gluconic Acid with Ammonia or Ammonium Salts

An alternative direct pathway involves the reaction of gluconic acid with ammonia, often in its liquefied form. google.com This method also relies on a neutralization reaction to produce the final salt. One described process involves slowly feeding liquefied ammonia into a 50% gluconic acid solution within a glass-lined steel reactor. google.com

Table 2: Reaction Conditions for Gluconic Acid with Liquefied Ammonia
ParameterValueSource
Reactants50% Gluconic Acid, Liquefied Ammonia google.com
Temperature30 - 50 °C google.com
Stirring Velocity40 - 60 r/min google.com
Final pH8.0 google.com

Biotechnological and Fermentation-Based Approaches

Biotechnological methods offer an alternative route to producing the gluconic acid necessary for this compound synthesis. These processes often utilize microbial fermentation.

Microbial Fermentation of Glucose to Gluconic Acid Precursors

A common biotechnological approach involves the fermentation of a glucose solution by the fungus Aspergillus niger. google.com This microorganism is known for its ability to efficiently convert glucose into gluconic acid. google.com In this production method, the glucose liquid is fermented by Aspergillus niger, and liquefied ammonia is used to directly neutralize the gluconic acid as it is produced. google.com This maintains the pH of the fermentation broth in a range suitable for the microorganism, typically between 6.5 and 8.0. google.com The process is continued until the residual sugar concentration is reduced to 0.1-0.3%. google.com Following fermentation, the this compound is recovered through extraction, crystallization, and drying. google.com The enzymes responsible for the conversion of glucose, glucose oxidase and catalase, can also be derived from microorganisms like Aspergillus niger for use in enzymatic production processes. google.com

Table 3: Fermentation Parameters for this compound Production
ParameterValueSource
MicroorganismAspergillus niger google.com
Raw MaterialGlucose or Starch Hydrolyzate google.com
Neutralizing AgentLiquefied Ammonia google.com
Temperature28 - 32 °C google.com
pH6.5 - 8.0 google.com
Air Flow1 - 1.5 vvm google.com

Subsequent Ammoniation of Fermentation Products

Once gluconic acid has been produced through fermentation, it is converted to this compound. This is a straightforward acid-base neutralization reaction. The process can be carried out by reacting the gluconic acid solution directly with ammonia, which can be in the form of liquid ammonia or ammonium hydroxide. reucherafricakenyaltd.co.kegoogle.comnih.gov The reaction is typically performed in a reactor with controlled temperature (30-50°C) and stirring, continuing until the pH reaches a target value, such as 8.0, indicating the completion of the neutralization. google.com The resulting this compound solution can then be concentrated and the product isolated through crystallization and drying. google.com

Catalytic Oxidation Synthesis Routes

As an alternative to fermentation, gluconic acid can be synthesized via the catalytic oxidation of glucose. google.com This chemical route involves oxidizing glucose with an oxygen-containing gas in an aqueous alkaline solution in the presence of a heterogeneous catalyst. google.com

The catalysts are typically based on noble metals supported on materials like activated charcoal. google.com Palladium-bismuth (Pd-Bi) catalysts supported on activated charcoal or alumina have shown high efficiency, leading to glucose conversions of over 99% and high selectivity for gluconic acid. google.commdpi.com The reaction is carried out while maintaining an alkaline pH through the continuous addition of a base. google.com The resulting gluconic acid salt can then be converted to this compound. One patented method describes oxidizing refined glucose under a palladium catalyst and then neutralizing the resulting gluconic acid with liquid ammonia. google.com

Reaction Conditions and Parameters

The efficiency and yield of the palladium-catalyzed oxidation of glucose are highly dependent on several key reaction parameters. Precise control over these conditions is essential for maximizing the conversion of glucose and the selectivity towards gluconic acid.

Catalyst Concentration: The concentration of the palladium catalyst influences the reaction rate. Studies have shown that using a 5% Pd/C catalyst is effective for this conversion. The catalyst-to-glucose ratio is a critical factor, with higher ratios generally leading to faster reaction times, though economic and process considerations must be balanced.

Temperature: The reaction is typically conducted at temperatures ranging from 50 to 60°C. Operating within this temperature range ensures a sufficient reaction rate without promoting undesirable side reactions, such as the degradation of glucose or the over-oxidation of the molecule.

Pressure: The system is maintained under a controlled oxygen pressure, which serves as the oxidizing agent. An oxygen pressure of approximately 0.1 MPa (1 atm) is commonly used. Maintaining a constant oxygen supply is crucial for the catalytic cycle to proceed efficiently.

pH Control: Throughout the oxidation process, the pH of the reaction mixture is carefully controlled. As gluconic acid is formed, the pH will naturally decrease. To maintain catalyst activity and prevent inhibition, a base is added to keep the pH in the range of 9.0-9.5. In the synthesis of this compound, ammonium hydroxide can be used for this purpose, simultaneously neutralizing the acid as it is formed.

Reaction Time: The duration of the reaction depends on the combination of the other parameters. Under optimal conditions, high conversions of glucose (over 99%) can be achieved within a period of 2 to 4 hours.

The table below summarizes the typical reaction conditions for the palladium-catalyzed oxidation of glucose.

ParameterTypical ValuePurpose
Catalyst 5% Palladium on Carbon (Pd/C)Facilitates selective oxidation of glucose aldehyde group.
Temperature 50 - 60°COptimizes reaction rate while minimizing side reactions.
Pressure ~0.1 MPa (1 atm) of O₂Provides the oxidizing agent for the reaction.
pH 9.0 - 9.5Maintains catalyst activity and prevents product inhibition.
Reaction Time 2 - 4 hoursDuration to achieve high glucose conversion (>99%).

Crystallization and Purification Techniques for this compound

Following the synthesis, a series of purification and crystallization steps are required to isolate this compound of high purity from the reaction mixture, which may contain the catalyst, unreacted glucose, and color impurities.

Vacuum Concentration for Density Adjustment

After the catalyst is filtered out from the reaction solution, the resulting this compound solution is typically dilute. To prepare the solution for crystallization, its concentration must be increased. This is commonly achieved through vacuum concentration. By reducing the pressure, the boiling point of the water is lowered, allowing for efficient evaporation at moderate temperatures (e.g., 60-70°C). This gentle heating prevents thermal degradation of the this compound. The process is continued until the solution reaches a specific, higher density or concentration that is optimal for inducing crystallization in the subsequent step.

Controlled Crystallization Methods

Once the this compound solution is sufficiently concentrated, crystallization is induced to obtain the product in solid form.

Cooling Crystallization: This is a widely used method where the supersaturated solution is gradually cooled, reducing the solubility of this compound and causing it to crystallize out of the solution. The cooling rate is carefully controlled to influence the size and uniformity of the crystals. A common industrial practice involves cooling the concentrated solution from around 70°C down to 20°C over a period of approximately 20 hours. This slow cooling process promotes the growth of larger, more regular crystals, which are easier to handle in downstream processing.

Drying Processes

After the crystals are separated from the mother liquor, typically by centrifugation, they must be dried to remove residual moisture and achieve the final product specifications.

Oven-drying: A straightforward method involves drying the crystalline mass in a controlled-temperature oven. For instance, the product can be dried at 80°C to obtain the final, stable this compound powder.

Spray-drying: For large-scale production, spray-drying is an alternative. In this technique, the this compound solution is atomized into fine droplets inside a hot air chamber. The high surface area of the droplets allows for rapid evaporation of water, instantly forming a fine powder. This method is fast and continuous but requires more sophisticated equipment.

Role of Activated Carbon in Purification

During the synthesis and concentration steps, colored impurities and other organic byproducts may form. To produce a high-purity, colorless final product, these impurities must be removed. Activated carbon is widely used for this purpose due to its high porosity and large surface area, which allow it to effectively adsorb a wide range of organic molecules.

The crude this compound solution is treated with powdered activated carbon, typically at a concentration of 1-3% by weight, and heated (e.g., to 70°C) for a period of time (e.g., 1 hour) with stirring. The activated carbon adsorbs the color bodies and other impurities. Subsequently, the carbon is removed from the solution by filtration, leaving a decolorized and purified this compound solution ready for the crystallization steps.

The table below outlines the key stages in the purification and crystallization of this compound.

Process StageTechniqueKey ParametersPurpose
Decolorization AdsorptionActivated Carbon (1-3% w/w), 70°C, 1 hourRemoval of colored impurities and organic byproducts.
Concentration Vacuum Evaporation60-70°CIncreases solution density to prepare for crystallization without product degradation.
Crystallization Cooling CrystallizationCool from 70°C to 20°C over ~20 hoursInduces formation of solid, high-purity this compound crystals.
Drying Oven-drying80°CRemoves residual moisture to produce the final, stable powder.

Chemical Reactivity and Derivatization of Ammonium Gluconate

Oxidation Reactions of Ammonium (B1175870) Gluconate

The gluconate component of ammonium gluconate can undergo oxidation. While generally stable and not considered a reducing agent in typical chemical contexts nih.govguidechem.comnoaa.gov, the secondary hydroxyl groups can be oxidized under specific conditions. A notable transformation is the biochemical oxidation of gluconate to 2-ketogluconate. This reaction is often catalyzed by enzymes such as gluconate 2-dehydrogenase found in microorganisms like Gluconobacter oxydans nih.govmdpi.com. The oxidation specifically targets the hydroxyl group at the C-2 position of the gluconate backbone.

In some microbial metabolic pathways, gluconic acid, the conjugate acid of the gluconate ion, is produced from the oxidation of glucose and can be further oxidized to 2-ketogluconic acid nih.govmdpi.com. This subsequent oxidation step is a key part of the metabolic process in certain bacteria mdpi.com.

Reduction Reactions of this compound

This compound is generally not considered an oxidizing agent nih.govguidechem.comnoaa.gov. The carboxylate group of the gluconate anion is at a low oxidation state and is resistant to reduction under standard conditions. Reduction of the carboxylate to an aldehyde or primary alcohol would require potent reducing agents and harsh reaction conditions, which are not typical for this compound. The primary chemical reactivity of the gluconate moiety is centered on its complexing, acid-base, and lactonization behaviors rather than its potential as an oxidizing agent.

Substitution Reactions Involving the Ammonium Ion

The ammonium ion (NH₄⁺) in this compound can undergo substitution reactions, which are essentially displacement or acid-base reactions. When a solution of this compound is treated with a strong base, such as sodium hydroxide (B78521), the ammonium ion acts as a proton donor, leading to the formation of ammonia (B1221849) gas, water, and the corresponding metal gluconate libretexts.org.

This reactivity is characteristic of ammonium salts. The reaction serves as a method to generate ammonia from the salt and can also be a step in converting this compound to other metal gluconates libretexts.org. The ammonium ion itself is chemically similar to alkali metal ions, particularly potassium, due to its similar size libretexts.org.

Further nucleophilic substitution can occur if the amine formed from the ammonium ion reacts with other substrates. For instance, in reactions with halogenoalkanes, ammonia acts as a nucleophile to displace the halide, forming primary amines. These primary amines can then act as nucleophiles themselves, potentially leading to the formation of secondary and tertiary amines if excess halogenoalkane is present chemguide.co.ukyoutube.com.

Formation of Metal Gluconates via this compound Precursors

This compound is a valuable precursor for the synthesis of various metal gluconates. Its high water solubility and the ease with which the ammonium ion can be displaced make it an effective starting material google.comgoogleapis.com. The general strategy involves reacting an aqueous solution of this compound with a metal base, salt, or oxide. The reaction often results in the formation of the desired metal gluconate and the release of ammonia, which can be removed from the reaction mixture to drive the equilibrium forward google.com.

This method provides a flexible route to produce a wide array of metal gluconates, including those of sodium, potassium, calcium, zinc, iron, and copper google.comgoogleapis.com. The resulting substantially pure preparation of a metal gluconate can then be crystallized from the solution googleapis.com.

Synthesis of Specific Metal Gluconates (e.g., Zinc Gluconate, Copper Gluconate)

Zinc Gluconate: Zinc gluconate can be synthesized by reacting this compound with a zinc-containing base like zinc oxide or zinc hydroxide chemicalbook.comgoogle.com. In a typical direct synthesis, gluconic acid (which can be derived from this compound by acidification) is reacted with zinc oxide at an elevated temperature (e.g., 60-80°C) chemicalbook.comgoogle.com. The reaction mixture is then concentrated and cooled to induce crystallization of the zinc gluconate product chemicalbook.comsemanticscholar.org. The yield for such processes can be quite high, often exceeding 95% chemicalbook.comsemanticscholar.org.

Copper (II) Gluconate: The synthesis of copper (II) gluconate can be achieved by reacting a source of copper, such as copper (II) carbonate or copper (II) hydroxide, with gluconic acid chemicalbook.comscribd.com. This compound can serve as the gluconate source, typically after conversion to gluconic acid. An alternative direct method involves the reaction of gluconolactone with basic copper carbonate guidechem.comgoogle.com. The reaction proceeds to form copper (II) gluconate, which can then be crystallized, dried, and pulverized scribd.comguidechem.com.

Double Displacement and Direct Methods in Metal Gluconate Formation

Double Displacement (Metathesis): Metal gluconates can be prepared via double displacement reactions, although this is more common starting from an alkali metal gluconate like sodium gluconate rather than this compound. In this method, a soluble gluconate salt is reacted with a soluble salt of the desired metal, leading to the precipitation of the less soluble metal gluconate google.com. For example, reacting sodium gluconate with calcium chloride can produce calcium gluconate google.com. A similar principle could be applied using this compound, provided the target metal gluconate has lower solubility than the other products.

Direct Methods: Direct synthesis methods are widely used and involve the neutralization of gluconic acid with a metal oxide, hydroxide, or carbonate chemicalbook.comchemicalbook.com. Since this compound is the salt of a weak acid (gluconic acid) and a weak base (ammonia), it can be used to generate gluconic acid in situ or be directly reacted with a suitable metal compound. For instance, reacting gluconic acid with zinc oxide is a common direct method for producing zinc gluconate google.com. Similarly, copper (II) gluconate is prepared by the dissolution of copper (II) carbonate or hydroxide in gluconic acid chemicalbook.com.

Lactonization Kinetics and pH-Dependent Degradation Pathways

In aqueous solutions, the gluconate anion exists in a pH-dependent equilibrium with its conjugate acid, gluconic acid, and its corresponding lactones (cyclic esters), primarily glucono-δ-lactone and glucono-γ-lactone unt.eduresearchgate.net. This process of lactonization is a key degradation and transformation pathway for gluconate.

The formation of lactones is favored in acidic conditions osti.govosti.gov. As the pH decreases, the protonation of the gluconate carboxylate group to form gluconic acid occurs, which is then coupled with the intramolecular cyclization to form the lactones unt.eduosti.gov. The δ-lactone is formed more readily than the γ-lactone unt.eduresearchgate.netosti.gov. In solutions with a pH above 2.5, only the δ-lactone is significantly generated, while the γ-lactone becomes observable at pH values below 2.0 unt.eduosti.govosti.gov. The hydrolysis of the lactones back to gluconic acid is favored at neutral to alkaline pH researchgate.netresearchgate.net.

The kinetics of these reactions have been studied, providing insight into the rates of interconversion. The hydrolysis of glucono-δ-lactone is a first-order reaction with respect to the lactone concentration and is independent of pH in the range of 3 to 5 researchgate.net.

Below is a table summarizing key thermodynamic and kinetic parameters for the lactonization of gluconic acid.

This equilibrium is crucial in various applications, as the different species (gluconate, gluconic acid, lactones) have distinct chemical properties and reactivities.

Advanced Characterization and Analytical Methods for Ammonium Gluconate

Spectroscopic Characterization

Spectroscopic methods are fundamental in the analysis of ammonium (B1175870) gluconate, providing insights into its molecular structure and composition. Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and UV-Visible spectrophotometry are routinely utilized.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the chemical structure of ammonium gluconate. The FT-IR spectrum of this compound is characterized by the vibrational frequencies of the ammonium cation (NH₄⁺) and the gluconate anion.

The gluconate portion of the molecule exhibits characteristic absorption bands for its hydroxyl (-OH) and carboxylate (-COO⁻) groups. A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The asymmetric and symmetric stretching vibrations of the carboxylate group give rise to strong absorption bands, typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The C-O stretching of the primary and secondary hydroxyl groups can be observed in the fingerprint region, around 1057 cm⁻¹ and 1090 cm⁻¹, respectively.

The ammonium cation (NH₄⁺) also has distinct absorption bands. The N-H stretching vibrations of the NH₄⁺ group are expected to appear in the region of 3300-3000 cm⁻¹. researchgate.net Additionally, an N-H bending vibration for the ammonium ion is typically observed around 1400 cm⁻¹, which may overlap with the symmetric stretching of the carboxylate group. researchgate.netresearchgate.net

Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3600-3200 (broad)
N-H (ammonium)Stretching3300-3000
C=O (carboxylate)Asymmetric Stretching~1600
N-H (ammonium)Bending~1400
C=O (carboxylate)Symmetric Stretching~1400
C-O (secondary OH)Stretching~1090
C-O (primary OH)Stretching~1057

FT-IR spectroscopy is also a valuable tool for the qualitative detection of impurities. The presence of impurities with different functional groups will result in additional absorption bands in the spectrum. For instance, residual starting materials or by-products from the synthesis process would introduce their own characteristic peaks, allowing for their identification. While FT-IR is highly effective for qualitative analysis and structural confirmation, it is generally not used for the precise quantification of impurities, for which chromatographic techniques are more suitable. kindle-tech.com

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including this compound. It provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.

The ¹H NMR spectrum of the gluconate anion is expected to show a series of multiplets in the region of approximately 3.5 to 4.5 ppm. These signals correspond to the protons attached to the carbon backbone of the gluconate chain (H-2 to H-6). The proton on the second carbon (H-2), being adjacent to the carboxylate group, would likely appear as a distinct multiplet. The remaining protons on the chiral carbons (H-3, H-4, H-5) and the terminal methylene protons (H-6) would give rise to a complex pattern of overlapping multiplets due to spin-spin coupling.

The protons of the ammonium cation (NH₄⁺) are expected to produce a single peak in the spectrum. The chemical shift of this peak can vary depending on the solvent and concentration but is typically observed in the range of 7.0 to 7.5 ppm. The integration of the ¹H NMR signals can be used to confirm the ratio of gluconate anions to ammonium cations in the salt.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
H-2 to H-6 (gluconate)~3.5 - 4.5Multiplets
NH₄⁺ (ammonium)~7.0 - 7.5Singlet

UV-Visible spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. While this compound itself does not possess a strong chromophore that absorbs significantly in the UV-Visible region, this technique can be adapted for the quantitative analysis of certain related compounds or for indirect measurements.

For instance, UV-Visible spectrophotometry can be employed for the quantitative analysis of related metal gluconate salts, such as calcium gluconate, often in the context of food and pharmaceutical formulations. In some cases, a colored complex can be formed by reacting the gluconate with a specific reagent, and the concentration can then be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the colored complex. This approach allows for the indirect quantification of the gluconate concentration. The absorbance of the solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for separating and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. This compound, being a polar compound, will have a relatively short retention time. Any less polar impurities will interact more strongly with the stationary phase and thus have longer retention times. A detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD), is suitable for the detection of this compound and related non-chromophoric impurities.

By using certified reference standards, a calibration curve can be constructed to accurately quantify the amount of this compound and any specified impurities in a sample. This makes HPLC an invaluable tool for quality control and stability testing.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for the identification of unknown impurities and degradation products.

After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and its fragments.

For this compound, LC-MS can be used to identify potential degradation products that may form under various stress conditions, such as exposure to heat, light, or extreme pH. By analyzing the mass spectra of the separated components, the chemical structures of these degradation products can be proposed and elucidated. This information is critical for understanding the stability of this compound and for ensuring the safety and efficacy of products in which it is used.

Diffraction and Crystallographic Studies

Diffraction methods are fundamental in the solid-state characterization of this compound, providing insights into its crystal structure, crystallinity, and molecular arrangement. These techniques are crucial for quality control and for understanding the material's physical properties.

X-ray Powder Diffraction (XRD) is a primary technique for assessing the crystallinity and determining the lattice parameters of polycrystalline materials like this compound. The analysis of the diffraction pattern provides a fingerprint of the crystalline phase and allows for the determination of the unit cell dimensions.

Studies on ammonium D-gluconate using XRD have successfully indexed all reflections, confirming its crystalline nature. researchgate.netup.ac.za The crystal system has been identified as orthorhombic with the space group P212121. researchgate.net Refined lattice parameters determined from XRD data are presented in Table 1. up.ac.zacambridge.org These parameters are in good agreement with previously published values, validating the crystal structure. up.ac.zacambridge.org The collection of diffraction data is typically performed at room temperature using a diffractometer with a copper target (λ=1.5406 Å). up.ac.zacambridge.org

Table 1: Crystal Structure and Lattice Parameters of Ammonium D-gluconate
ParameterValueSource
Crystal SystemOrthorhombic researchgate.net
Space GroupP212121 researchgate.net
Lattice Parameter a (Å)6.8059 (2) up.ac.zacambridge.org
Lattice Parameter b (Å)7.6275 (2) up.ac.zacambridge.org
Lattice Parameter c (Å)17.8028 (5) up.ac.zacambridge.org
Unit Cell Volume (ų)924.7 researchgate.net
Measured Density (mg m⁻³)1.53 researchgate.net

Single-Crystal X-ray Diffraction (SXRD) is a powerful technique for the precise determination of the molecular structure of crystalline compounds at an atomic level. mdpi.com This method allows for the elucidation of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. mdpi.comunimi.it While the crystal structure of ammonium D-gluconate itself has been described, the application of SXRD is particularly valuable for elucidating the detailed molecular structures of its derivatives. up.ac.za

The structural information obtained from SXRD is crucial for understanding structure-property relationships and for the rational design of new materials with desired functionalities. mdpi.com For instance, SXRD has been instrumental in characterizing quaternary ammonium derivatives of other organic molecules, revealing details about their molecular packing in the crystal lattice. mdpi.com

Titrimetric Methods for Purity Validation and Metal Ion Quantification

Titrimetric methods are classical analytical techniques that remain indispensable for the purity validation and quantification of specific impurities in this compound. These methods are valued for their accuracy, precision, and cost-effectiveness.

Ethylenediaminetetraacetic acid (EDTA) complexometric titration is a widely used method for the determination of metal ion concentrations in solution. srmist.edu.in This technique is particularly useful for quantifying residual metal ions that may be present as impurities in this compound. EDTA is a hexadentate ligand that forms stable, water-soluble, 1:1 complexes with most metal ions. srmist.edu.inlibretexts.org

The principle of the titration involves the reaction of the metal ion with a standardized solution of EDTA in a buffered solution. lscollege.ac.in A metal ion indicator, which changes color upon complexation with the metal, is used to detect the endpoint of the titration. srmist.edu.in At the equivalence point, the EDTA has complexed all the free metal ions, leading to a sharp color change of the indicator. libretexts.org The success of the titration is dependent on the pH of the solution, as the stability of the metal-EDTA complex is pH-dependent. lscollege.ac.in This method has been successfully employed for the determination of various metals, including calcium, magnesium, iron, and zinc. lscollege.ac.in

Volumetric titration is a fundamental analytical method for determining the purity of a compound. For gluconate salts, non-aqueous titration is a suitable method for determining the gluconate content. mt.com This technique involves dissolving the sample in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating it with a standardized solution of a strong acid, like perchloric acid. mt.com A pH electrode can be used to detect the endpoint of the titration. mt.com

The accuracy and reproducibility of this method depend on several factors, including the proper conditioning and cleaning of the electrode, sample preparation, and the accurate determination of the titrant concentration. mt.com This method provides a direct measure of the gluconate content, which is a key indicator of the purity of this compound.

Thermal Analysis and Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for assessing the thermal stability of this compound and for understanding its behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. amazonaws.com This technique is used to determine the thermal stability of a material, identify decomposition pathways, and quantify volatile components. amazonaws.com For instance, TGA has been used to study the thermal decomposition of related compounds like ammonium acetate, where the evolved gases were identified using a coupled FT-IR spectrometer. amazonaws.com

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govwilliams.edu DSC is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as the enthalpy of these transitions. nih.gov Studies on related ammonium salts, such as ammonium nitrate, have utilized DSC to investigate their complex phase transitions upon heating. williams.edu The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior and stability of a compound. psecommunity.org While specific TGA and DSC data for this compound were not found in the search results, the principles of these techniques are directly applicable to its thermal stability assessment.

Accelerated Degradation Studies

Accelerated degradation studies are instrumental in predicting the shelf-life of a substance by subjecting it to elevated stress conditions. For this compound, these studies are crucial for understanding its decomposition pathways, which is essential for developing stable formulations. Forced degradation is typically carried out under more severe conditions than standard accelerated stability testing to generate degradation products rapidly. nih.gov

Key stress conditions for evaluating this compound include thermal, photolytic, and hydrolytic stress.

Thermal Degradation: When subjected to heat, particularly steaming, this compound is known to decompose. The primary degradation pathway involves the breakdown of the salt into its constituent components: ammonia (B1221849) and gluconic acid. nih.gov Further heating can lead to the decomposition of gluconic acid itself. The process can be monitored using techniques like thermogravimetric analysis (TGA) to identify the temperatures at which weight loss occurs, corresponding to the release of volatile products like ammonia and water.

Photodegradation: Stability to light is another critical parameter. Reports indicate that this compound turns yellow upon exposure to light, suggesting a potential for photolytic degradation. nih.gov This color change likely indicates the formation of chromophoric degradation products resulting from photochemical reactions.

Hydrolytic Degradation: As an ammonium salt of a carboxylic acid, this compound exists in equilibrium with ammonia and gluconic acid in aqueous solutions. Changes in pH can shift this equilibrium. While generally stable in water, extreme pH conditions could accelerate hydrolysis. nih.govnoaa.gov

The following table summarizes the conditions and expected observations in accelerated degradation studies of this compound.

Stress ConditionParametersExpected Degradation PathwayAnalytical Techniques for Monitoring
Thermal Elevated temperatures (e.g., 40-80°C)Decomposition into ammonia and gluconic acid. nih.govTGA, DSC, HPLC, Ion Chromatography (IC)
Photolytic Exposure to UV or fluorescent lightFormation of colored degradants (yellowing). nih.govUV-Vis Spectroscopy, HPLC
Hydrolytic Acidic and basic solutions (e.g., HCl, NaOH)Shift in equilibrium, potential hydrolysis. nih.govnoaa.govpH measurement, HPLC, IC

This table is interactive. Users can sort and filter the data.

Investigation of Ionic Strength Effects on Stability

The stability of this compound in a solution can be significantly influenced by the ionic strength of the medium. Ionic strength, a measure of the total concentration of ions in a solution, can affect chemical equilibria and reaction rates. The presence of other salts can either stabilize or destabilize the compound through various mechanisms. nih.gov

The primary equilibrium for this compound in solution is its dissociation into ammonium (NH₄⁺) and gluconate (C₆H₁₁O₇⁻) ions. The ammonium ion further exists in a pH-dependent equilibrium with ammonia (NH₃). mdpi.com

NH₄⁺ ⇌ NH₃ + H⁺

The presence of other electrolytes can influence this equilibrium through:

Salting Effects: The addition of non-common ion salts (e.g., sodium chloride, calcium chloride) can alter the effective concentration or activity of the ammonium and gluconate ions. This can lead to "salting-out" (decreased solubility/stability) or "salting-in" (increased solubility/stability) phenomena. For instance, studies on ammonia removal from aqueous solutions have shown that salts like sodium chloride and sodium sulfate exhibit a salting-out effect on ammonia, which could promote its release from an this compound solution. researchgate.net Conversely, some salts like calcium chloride can have a salting-in effect. researchgate.net

The impact of ionic strength is particularly relevant in applications where this compound is used in complex matrices, such as in agriculture to mitigate salt stress in plants or in industrial formulations containing various electrolytes. nih.govgoogle.com

The following table outlines the potential effects of different salts on the stability of this compound in an aqueous solution.

Type of Salt AddedExamplesPrimary EffectPotential Impact on this compound Stability
Ammonium Salts Ammonium Chloride (NH₄Cl), Ammonium Sulfate ((NH₄)₂SO₄)Common Ion EffectShifts equilibrium, may suppress dissociation of ammonium ion to ammonia. researchgate.net
Sodium Salts Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄)Salting-Out Effect on AmmoniaIncreases the volatility of ammonia, potentially leading to its loss from the solution. researchgate.net
Divalent Cation Salts Calcium Chloride (CaCl₂)Salting-In EffectMay stabilize ammonia in solution, potentially altering the overall equilibrium. researchgate.net

This table is interactive. Users can sort and filter the data.

Comparative Studies and Analogues of Ammonium Gluconate

Comparison with Other Gluconate Salts (e.g., Sodium Gluconate, Potassium Gluconate, Calcium Gluconate)

Ammonium (B1175870) gluconate is one of several salts derived from gluconic acid, an oxidation product of glucose. atamankimya.com These salts, including sodium gluconate, potassium gluconate, and calcium gluconate, share a common gluconate anion which imparts excellent chelating properties, but the associated cation influences their specific characteristics and applications. atamanchemicals.comgoogle.com

The primary distinction lies in the cation: ammonium (NH₄⁺), sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺). This difference affects properties such as solubility, the nutritional value in certain applications, and performance in specific industrial processes. For instance, ammonium gluconate serves as a source of both nitrogen and organic carbon, making it particularly valuable in agriculture to enhance plant growth and stress tolerance. smolecule.com In contrast, sodium gluconate is widely used in the construction industry as a concrete admixture, acting as a set retarder and water reducer. standardchemicals.com.aubisley.biz It is also a highly effective chelating agent in alkaline solutions for industrial cleaning, metal surface treatment, and textile dyeing. atamankimya.comsanjaychemindia.com

Potassium gluconate and calcium gluconate are frequently utilized in food and pharmaceutical applications. atamanchemicals.com Calcium gluconate, for example, is used to treat hypocalcemia and burns from hydrofluoric acid. atamanchemicals.com The water solubility of these salts varies, with sodium gluconate being very soluble (590 g/L), while calcium gluconate is less so (30 g/L). atamanchemicals.com this compound is also readily soluble in water. guidechem.com

All these gluconate salts are effective chelating agents, forming stable complexes with divalent and trivalent metal ions like calcium, iron, and aluminum. atamankimya.comatamanchemicals.com This property is central to their function as sequestrants in cleaning products, water treatment, and food additives. atamankimya.combisley.bizwikipedia.org However, the specific performance can differ; sodium gluconate's chelating power is noted to be outstanding, especially in alkaline conditions, surpassing other agents like EDTA and NTA in this respect. atamankimya.comsanjaychemindia.comjungbunzlauer.com this compound is also recognized for its chelating properties, which are applied in cleaning products and for environmental bioremediation of heavy metals. smolecule.comreucherafricakenyaltd.co.ke

Table 1: Comparison of Common Gluconate Salts

Feature This compound Sodium Gluconate Potassium Gluconate Calcium Gluconate
Cation Ammonium (NH₄⁺) Sodium (Na⁺) Potassium (K⁺) Calcium (Ca²⁺)
Key Properties Provides nitrogen and carbon smolecule.com Excellent chelating power in alkaline solutions atamankimya.comsanjaychemindia.com - Low solubility atamanchemicals.com
Primary Applications Agriculture (fertilizer, biostimulant) smolecule.com, corrosion inhibitor google.com, cleaning products reucherafricakenyaltd.co.ke Concrete admixture standardchemicals.com.au, industrial cleaning bisley.biz, metal treatment atamankimya.com, food additive (E576) wikipedia.org Food and pharmaceutical industries atamanchemicals.com Medical treatments (e.g., hypocalcemia) atamanchemicals.com, food fortification
Solubility in Water Soluble (31.6 g/100 mL at 25°C) guidechem.com Very soluble (59 g/100 mL) wikipedia.org Soluble Slightly soluble (3 g/100 mL) atamanchemicals.com
Molecular Formula C₆H₁₅NO₇ benchchem.com C₆H₁₁NaO₇ atamankimya.com C₆H₁₁KO₇ C₁₂H₂₂CaO₁₄

Differentiation from Quaternary Ammonium Compounds

This compound and quaternary ammonium compounds (QACs) are fundamentally different classes of chemicals, despite both containing a nitrogen atom. The key distinction lies in the structure of the cation.

This compound is the salt of gluconic acid and ammonia (B1221849). smolecule.com Its cation is the ammonium ion (NH₄⁺), where the nitrogen atom is bonded to four hydrogen atoms. This is a primary ammonium ion, and its charge is dependent on the pH of the solution. wikipedia.org

In contrast, quaternary ammonium compounds, often called "quats," are defined by a central positively charged nitrogen atom bonded to four organic groups (alkyl or aryl groups), represented as [NR₄]⁺. wikipedia.org Unlike the ammonium ion in this compound, the charge on a QAC is permanent and independent of pH. wikipedia.org This structural difference leads to vastly different properties and applications.

QACs, due to their structure featuring a hydrophilic charged "head" and one or more lipophilic "tails" (long alkyl chains), function as cationic surfactants. eurofins.dehartmann-science-center.com This amphiphilic nature allows them to disrupt the cell membranes of microorganisms, making them potent biocides, disinfectants, and antiseptics. eurofins.demdpi.com Common examples include benzalkonium chloride and didecyldimethylammonium chloride. eurofins.de They are primary active ingredients in disinfectants, sanitizers, and personal care products like hair conditioners. wikipedia.orgmdpi.com

This compound does not function as a surfactant or a primary biocide in the same manner. Its primary roles are as a chelating agent, a nutrient source in agriculture, and an emulsifying agent. smolecule.comguidechem.com While it is listed as an agent associated with disinfectants, its function is distinct from the antimicrobial action of QACs. haz-map.com

Table 2: Differentiation between this compound and Quaternary Ammonium Compounds (QACs)

Feature This compound Quaternary Ammonium Compounds (QACs)
Cation Structure Ammonium ion (NH₄⁺); nitrogen bonded to four hydrogen atoms. wikipedia.org Quaternary ammonium ion ([NR₄]⁺); nitrogen bonded to four organic (alkyl/aryl) groups. wikipedia.org
Charge pH-dependent. wikipedia.org Permanent positive charge, independent of pH. wikipedia.org
Chemical Nature Salt of a weak base (ammonia) and a weak acid (gluconic acid). smolecule.com Cationic surfactants, amphiphilic. eurofins.demdpi.com
Primary Function Chelating agent, nutrient source (N, C), emulsifier, corrosion inhibitor. google.comsmolecule.comguidechem.com Biocide, disinfectant, antiseptic, surfactant, fabric softener, phase transfer catalyst. wikipedia.orgmdpi.com
Mechanism of Action Sequesters metal ions smolecule.com; provides nutrients to plants. smolecule.com Disrupts microbial cell membranes. hartmann-science-center.com
Common Examples Ammonium D-gluconate. guidechem.com Benzalkonium chloride, Didecyldimethylammonium chloride (DDAC), Cetyltrimethylammonium bromide (CTAB). eurofins.deaphrc.org

Synergistic Effects with Other Compounds (e.g., Amino Acids, Citric Acid)

Research indicates that the efficacy of gluconates, including this compound, can be enhanced when used in combination with other compounds, leading to synergistic effects in various applications.

Synergy with Amino Acids: Gluconates and amino acids have been studied for their combined effects in different fields. In agriculture, this compound is noted to interact favorably with amino acids, enhancing its efficacy as a biostimulant and improving nutrient absorption in plants under stress. smolecule.com In hair care, a mixture of a gluconamide derivative and 3-hydroxypropyl this compound is known to strengthen hair fibers, a mechanism believed to involve interactions with the amino acids that constitute hair keratin. nih.govnih.gov Furthermore, studies on corrosion inhibition have shown that amino acids can work synergistically with other inhibitors. For example, glutamic acid and taurine have been found to interact synergistically with acidic corrosion inhibitors. researchgate.net This suggests a potential for similar synergistic corrosion inhibition when combined with this compound, which is itself used as a corrosion inhibitor. google.comgoogle.com

Synergy with Citric Acid: The combination of gluconates and citric acid has shown significant benefits, particularly in processes requiring efficient metal chelation and pH control. A study on a cleaner deliming process in the leather industry developed a deliming agent by mixing sodium gluconate (60 wt.%), citric acid (15 wt.%), and a small amount of ammonium sulfate (25 wt.%). uc.edu This mixture was found to remove calcium from hides more effectively than conventional agents. The synergy arises from sodium gluconate's excellent ability to form soluble complexes with calcium ions, while citric acid effectively neutralizes the alkali in the hide. uc.edu Given that this compound shares the same gluconate anion, it can be inferred that it would have a similar synergistic effect with citric acid in applications requiring metal ion sequestration and pH adjustment. In the context of acidizing operations for oil and gas wells, it has been noted that while citric acid use can be limited by the low solubility of calcium citrate, mixing with gluconic acid can increase the solubility of such salts due to the chelation ability of the gluconate ion. onepetro.org

Q & A

Q. What are the standard synthesis routes for ammonium gluconate, and how can purity be validated?

this compound is typically synthesized via neutralization of gluconic acid with ammonium hydroxide. Critical steps include pH control (maintained at ~7.5–8.0) to ensure complete neutralization and avoid byproducts like ammonium salts of partial oxidation products. Purity validation involves:

  • Titration : Use EDTA complexometric titration to quantify residual metal ions (e.g., Zn²⁺, Ca²⁺) from precursor salts .
  • Spectroscopy : FT-IR to confirm the absence of unreacted gluconic acid (peaks at 1700 cm⁻¹ for carboxylic acid) and NMR for structural verification (e.g., absence of α-hydroxy acid impurities) .
  • HPLC : Reverse-phase chromatography with a refractive index detector to assess organic impurities (e.g., glucose, glucono-δ-lactone) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., microbial cultures)?

  • Ion Chromatography (IC) : Separates gluconate anions (retention time ~8–10 min) from interfering compounds like lactate or acetate using a carbonate/bicarbonate eluent .
  • Enzymatic Assays : Gluconate kinase (EC 2.7.1.12) coupled with NADH oxidation can quantify gluconate in biological samples, with detection limits of 0.1–1.0 mM .
  • Gravimetric Analysis : Precipitation with calcium chloride to form calcium gluconate, followed by drying and weighing (requires correction for co-precipitated ions) .

Q. How does this compound’s hygroscopicity impact experimental design in formulation studies?

this compound’s hygroscopic nature necessitates:

  • Controlled Storage : Anhydrous conditions (desiccators with silica gel) to prevent water absorption, which alters stoichiometry in reactions .
  • Karl Fischer Titration : Pre-experiment moisture quantification to standardize starting material .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to assess hygroscopicity-driven changes in crystallinity via XRD .

Advanced Research Questions

Q. How can this compound optimize nitrogen metabolism in microbial fermentation processes?

this compound serves as a dual carbon/nitrogen source in fermentations. For example, in Streptomyces lincolnensis, gluconate enhances nitrogen uptake by maintaining intracellular ammonium ion pools (~100 mg/L vs. 300 mg/L in controls), promoting antibiotic biosynthesis . Key considerations:

  • Feed Strategy : Pulsed addition (1.5–2.0 g/L) to prevent catabolite repression of gluconate kinase .
  • Enzyme Activity Profiling : Monitor EMP pathway enzymes (e.g., glucokinase) to rule out metabolic bottlenecks .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies in stability studies (e.g., degradation at pH <3 vs. pH 5–7) may arise from:

  • Lactonization Kinetics : Gluconic acid forms lactones in acidic conditions, altering degradation pathways. Use pH-stat titration to track lactone formation rates .
  • Ionic Strength Effects : High salt concentrations (e.g., in buffer systems) accelerate decomposition. Compare degradation in phosphate vs. citrate buffers .
  • Advanced Analytics : LC-MS to identify degradation products (e.g., 2-ketogluconate) and differentiate pH-dependent pathways .

Q. How does this compound interact with metal ions in catalytic systems, and how can these interactions be characterized?

this compound chelates divalent metals (e.g., Ca²⁺, Zn²⁺), influencing catalytic activity in enzymes or nanomaterials. Methodological insights:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., Kd ~10⁻⁴ M for Zn²⁺) and stoichiometry .
  • Electrochemical Analysis : Cyclic voltammetry to study metal-gluconate complex redox behavior (e.g., shifts in oxidation peaks for Fe³⁺/Fe²⁺ systems) .
  • Molecular Dynamics (MD) Simulations : Model coordination geometries (e.g., octahedral vs. tetrahedral) to predict stability under experimental conditions .

Methodological Best Practices

  • Contamination Mitigation : Use ultrapure water (resistivity ≥18 MΩ·cm) to avoid interference from trace metals in spectroscopic analyses .
  • Data Reproducibility : Include internal standards (e.g., deuterated gluconate for NMR) and triplicate runs for kinetic studies .
  • Ethical Compliance : Adhere to institutional guidelines for disposal, as this compound may promote algal growth in aquatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.